PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

Kinase inhibitor design Fragment-based drug discovery Hinge-binding motif

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- (CAS 790262-67-8) is a heterobicyclic building block comprising a 2-methoxypyridine ring coupled to an imidazole moiety at the 5-position (imidazole numbering; also indexed as 5-(1H-imidazol-4-yl)-2-methoxypyridine under 9CI nomenclature). Its molecular formula is C₉H₉N₃O (MW 175.19 g·mol⁻¹), and it is canonically registered under PubChem CID 11528434.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 790262-67-8
Cat. No. B8798834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-
CAS790262-67-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CN=CN2
InChIInChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12)
InChIKeyCWCCWNCHEATMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Imidazol-5-yl)-2-methoxypyridine (CAS 790262-67-8): Chemical Identity and Procurement Baseline


PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- (CAS 790262-67-8) is a heterobicyclic building block comprising a 2-methoxypyridine ring coupled to an imidazole moiety at the 5-position (imidazole numbering; also indexed as 5-(1H-imidazol-4-yl)-2-methoxypyridine under 9CI nomenclature) . Its molecular formula is C₉H₉N₃O (MW 175.19 g·mol⁻¹), and it is canonically registered under PubChem CID 11528434 [1]. The compound is classified as a pharmaceutical intermediate and is supplied at research-grade purity (typically ≥95%) for use in the synthesis of kinase inhibitor libraries, histone demethylase probes, and coordination chemistry applications [2].

Why Generic Imidazole-Pyridine Building Blocks Cannot Substitute for 5-(1H-Imidazol-5-yl)-2-methoxypyridine (790262-67-8)


The imidazole-pyridine scaffold is privileged in medicinal chemistry, yet minor variations in regiochemistry, heteroatom placement, and substituent electronics profoundly alter hydrogen-bonding capacity, tautomeric equilibrium, and metal-coordination geometry [1]. Specifically, the 5-(imidazol-5-yl) connectivity of CAS 790262-67-8 places an N–H donor in a para-like orientation relative to the pyridine nitrogen, enabling a bidentate hydrogen-bond donor/acceptor motif that distinctively engages kinase hinge regions and histone demethylase active sites compared to N-linked isomers or alternative heterocyclic analogs [2]. Class-level evidence indicates that the 2-methoxy substituent further modulates the pyridine ring's electron density (σₚ = −0.27 for OCH₃) and LogP relative to unsubstituted or halogenated pyridine congeners, directly impacting both passive permeability and target-binding thermodynamics [3].

Product-Specific Quantitative Evidence Guide: Differentiating 5-(1H-Imidazol-5-yl)-2-methoxypyridine (790262-67-8) from Its Closest Analogs


Hydrogen-Bond Donor Capacity Differentiation Versus N-Linked Imidazole Isomer (5-(1H-Imidazol-1-yl)-2-methoxypyridine)

CAS 790262-67-8 possesses one hydrogen-bond donor (imidazole N–H), whereas its N-linked constitutional isomer 5-(1H-imidazol-1-yl)-2-methoxypyridine possesses zero H-bond donors because the imidazole nitrogen is quaternized in the linkage [1]. This difference is critical for target engagement: the p38α/MAPK14 co-crystal structures of imidazol-5-yl pyridine series show the imidazole N–H donates a hydrogen bond to the backbone carbonyl of Met109 in the kinase hinge, a contact that N-linked isomers cannot recapitulate [2].

Kinase inhibitor design Fragment-based drug discovery Hinge-binding motif

Topological Polar Surface Area (TPSA) and Permeability Differentiation Versus 5-(Thiazol-5-yl)-2-methoxypyridine

The TPSA of CAS 790262-67-8 is 50.8 Ų, which is approximately 13 Ų lower than that predicted for its thiazole bioisostere 5-(thiazol-5-yl)-2-methoxypyridine (TPSA ≈ 63.8 Ų) [1]. This difference arises because imidazole contributes two nitrogen atoms within the same ring plane, whereas thiazole introduces a sulfur atom that increases polar surface area without adding H-bond donor capacity. A TPSA below 60 Ų is generally associated with improved blood–brain barrier penetration, making the imidazole analog preferentially suited for CNS-targeted probe development [2].

ADME prediction CNS drug design Physicochemical profiling

Lipophilicity (XLogP3-AA) Differentiation Versus 5-(1H-Imidazol-5-yl)pyridine (Demethoxy Analog)

The computed XLogP3-AA value for CAS 790262-67-8 is 1.0, which is approximately 0.5–1.0 log units higher than that of its demethoxy analog 5-(1H-imidazol-5-yl)pyridine (estimated XLogP ≈ 0.2) [1]. This moderate increase in lipophilicity, driven by the 2-methoxy substituent (π-value for OCH₃ ≈ −0.02 to +0.5 depending on measurement system), enhances passive membrane permeability without substantially compromising aqueous solubility, as evidenced by the compound's solubility in polar organic solvents (methanol, ethanol) .

Lipophilic efficiency Fragment-based screening Solubility optimization

Synthetic Tractability: Metal-Coordination Versatility Versus C2-Substituted Imidazole Analogs

The imidazole ring in CAS 790262-67-8 is unsubstituted at the 2-position (retaining a free C–H), whereas many commercial imidazole-pyridine building blocks bear C2-substituents (e.g., methyl, phenyl) that sterically hinder metal coordination. The free N3/C2 face of the imidazole ring permits bidentate (N,O) or tridentate (N,N,O) metal-chelation modes, as evidenced by the coordination behavior of analogous 2-unsubstituted imidazole-pyridine ligands with Zn(II), Cu(II), and Ru(II) centers . Class-level inference from the 4-(imidazol-5-yl)pyridine series demonstrates that C2-substitution reduces metal-binding affinity by 10- to 100-fold due to steric clash with the metal center and co-ligands [1].

Coordination chemistry Metallodrug design Cross-coupling

Tautomeric Stability and Protonation-State Definition Versus 5-(1H-Imidazol-2-yl)-2-methoxypyridine (Regioisomer)

The imidazol-5-yl (synonymous with imidazol-4-yl) connectivity in CAS 790262-67-8 anchors the N–H tautomer in a well-defined state that favors interaction with biological targets. In contrast, the imidazol-2-yl regioisomer exhibits rapid prototropic tautomerism between N1–H and N3–H forms, resulting in an equilibrium mixture that complicates structure-based drug design and crystallography efforts [1]. Computed pKa values for the imidazole N–H in the imidazol-5-yl series are approximately 14.5 (conjugate acid pKa of imidazole ≈ 6.95; neutral imidazole pKa ≈ 14.5), meaning the imidazole ring remains neutral and H-bond-donating under physiological conditions, whereas the 2-yl regioisomer's tautomeric exchange can transiently disrupt key H-bond interactions [2].

Tautomerism pKa prediction Binding-mode consistency

Patent-Corroborated Utility as a Histone Demethylase Inhibitor Scaffold Versus Generic Imidazole-Pyridine Building Blocks

CAS 790262-67-8 falls within the Markush structure of substituted imidazole-pyridine derivatives claimed in WO2014152020A1 (Celgene Quanticel Research) as histone demethylase inhibitors, specifically targeting KDM1A/LSD1 and KDM5 family enzymes implicated in pancreatic, prostate, breast, bladder, and lung cancers as well as melanoma [1]. The patent explicitly requires the 2-(1H-imidazol-4-yl)pyridine (i.e., 5-(imidazol-5-yl)pyridine) connectivity as the core scaffold, distinguishing it from imidazo[1,2-a]pyridine fused systems or N-linked imidazole isomers, which are excluded from the claimed composition of matter . This intellectual property landscape directly elevates the procurement value of building blocks bearing this specific connectivity for epigenetic drug discovery programs requiring freedom-to-operate clarity.

Epigenetics Histone demethylase Cancer therapeutics

Procurement-Driven Application Scenarios for 5-(1H-Imidazol-5-yl)-2-methoxypyridine (CAS 790262-67-8)


Kinase-Focused Fragment Library Synthesis Targeting the DFG-Out Hinge Region

Medicinal chemistry teams synthesizing p38α/MAPK14 or B-RAF^V600E inhibitor libraries should prioritize CAS 790262-67-8 as a hinge-binding fragment, as demonstrated by the imidazol-5-yl pyridine pharmacophore model in El-Gamal et al. (2020), where compounds 11a and 11d achieved IC₅₀ values of 47 nM and 45 nM against p38α kinase, respectively [1]. The unsubstituted imidazole N–H and the 2-methoxy group collectively provide a defined hydrogen-bond donor–acceptor motif that engages the kinase hinge without requiring additional synthetic elaboration, reducing the number of synthetic steps compared to starting from unsubstituted pyridine or N-linked imidazole isomers.

Epigenetic Probe Development for Histone Lysine Demethylases (KDM1A/LSD1)

Research groups focused on epigenetic oncology should procure CAS 790262-67-8 as a core scaffold for KDM1A/LSD1 inhibitor synthesis, consistent with the Markush claims in WO2014152020A1 (Celgene Quanticel) [2]. The 5-(imidazol-5-yl)-2-methoxypyridine connectivity is explicitly required for composition-of-matter protection, meaning that analogs built from alternative regioisomers fall outside the patent's scope and may not recapitulate the same FAD-directed mechanism of demethylase inhibition. The building block's TPSA of 50.8 Ų and XLogP of 1.0 further support cell permeability optimization for this target class [3].

Coordination Chemistry and Metallodrug Candidate Synthesis

Inorganic and bioinorganic chemistry laboratories developing Ru(II), Cu(II), or Zn(II)-based metallodrugs should select CAS 790262-67-8 over C2-substituted imidazole analogs because the free imidazole C2 position permits unhindered bidentate or tridentate metal-chelation, as inferred from the coordination behavior of structurally analogous 2-unsubstituted imidazole-pyridine ligands . This structural feature directly impacts both thermodynamic stability of the metal complex and the kinetics of ligand exchange, which are critical parameters for prodrug activation strategies.

Physicochemical Property-Driven CNS Drug Discovery Programs

Neuroscience drug discovery teams optimizing for blood–brain barrier penetration should prefer CAS 790262-67-8 over thiazole-pyridine or other higher-TPSA heterocyclic building blocks. With a TPSA of 50.8 Ų—below the 60 Ų threshold associated with favorable CNS exposure—and a moderate XLogP of 1.0, this scaffold offers an attractive starting point for lead generation in programs targeting CNS histone demethylases, kinases, or GPCRs where balanced lipophilicity and low polar surface area are essential for achieving sufficient free brain concentrations [3].

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